molecular formula C20H12BrClN4O2 B10948979 2-{5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10948979
M. Wt: 455.7 g/mol
InChI Key: FNIQBTVFNPNVAT-UHFFFAOYSA-N
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Description

2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a bromine and chlorine-substituted phenoxy group, a furan ring, and a triazoloquinazoline core. These structural features contribute to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-bromo-2-chlorophenoxy methyl intermediate, which is then coupled with a furan derivative. The final step involves the formation of the triazoloquinazoline core through cyclization reactions under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
  • 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]PYRAZINE

Uniqueness

Compared to similar compounds, 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE stands out due to its unique triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure may enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H12BrClN4O2

Molecular Weight

455.7 g/mol

IUPAC Name

2-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H12BrClN4O2/c21-12-5-7-17(15(22)9-12)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2

InChI Key

FNIQBTVFNPNVAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)Br)Cl

Origin of Product

United States

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